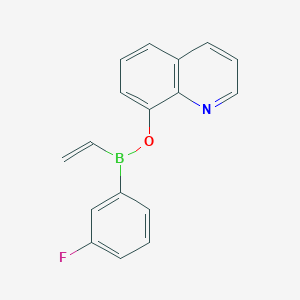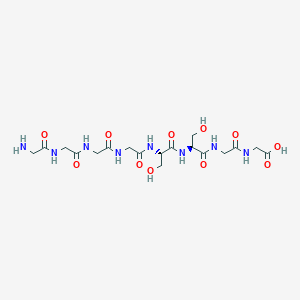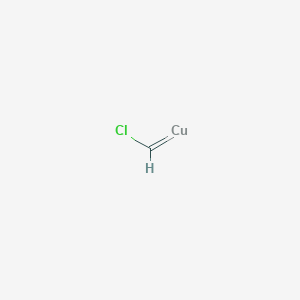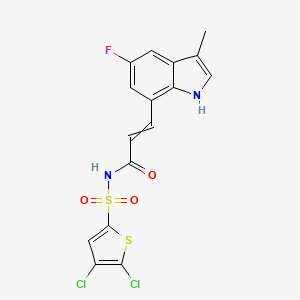![molecular formula C21H36O B12609578 Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- CAS No. 647035-09-4](/img/structure/B12609578.png)
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is an organic compound with the molecular formula C21H36O. It is a derivative of benzene, where a [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group is attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Br2, Cl2) with FeBr3 or AlCl3 as catalysts, nitration with HNO3 and H2SO4.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Applications De Recherche Scientifique
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular responses . The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simple methyl-substituted benzene.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is unique due to its specific [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group, which imparts distinct physical and chemical properties. This structural uniqueness allows for specialized applications, particularly in fields requiring specific molecular interactions and properties .
Propriétés
Numéro CAS |
647035-09-4 |
|---|---|
Formule moléculaire |
C21H36O |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
[(2R,6S)-2,6-dimethyldodecoxy]methylbenzene |
InChI |
InChI=1S/C21H36O/c1-4-5-6-8-12-19(2)13-11-14-20(3)17-22-18-21-15-9-7-10-16-21/h7,9-10,15-16,19-20H,4-6,8,11-14,17-18H2,1-3H3/t19-,20+/m0/s1 |
Clé InChI |
VCNROSXXXZXDGM-VQTJNVASSA-N |
SMILES isomérique |
CCCCCC[C@H](C)CCC[C@@H](C)COCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)


![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
